(E)-5-((4-(2-methoxyphenyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . It has been used in the synthesis of analogs of the partial dopamine receptor agonist BP 897 .
Synthesis Analysis
The synthesis of this compound involves the parallel amidation of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-butylamine . This method is fast and high-yielding, producing analogs of the partial dopamine receptor agonist BP 897 .Molecular Structure Analysis
The piperazine ring in this compound adopts a chair conformation . The dihedral angle between the phenyl and pyridine rings is 39.9 (3)° . The conformations of the attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar .Chemical Reactions Analysis
The compound has been used in the synthesis of high affinity dopamine D(3) receptor ligands . The novel compounds were obtained in good to excellent yield and purity .Scientific Research Applications
Anticancer and Antiproliferative Activities
Research has demonstrated that thioxothiazolidin-4-one derivatives exhibit significant anticancer and antiproliferative effects. For instance, a study highlighted the synthesis of novel thioxothiazolidin-4-one derivatives that inhibited tumor growth and tumor-induced angiogenesis in a mouse model, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010). Another investigation into 4-thiazolidinone-, pyridine-, and piperazine-based conjugates revealed their antiproliferative effect on human leukemic cells, with certain compounds showing the ability to induce cell death (Sharath Kumar et al., 2014).
Antimicrobial Activities
Compounds featuring the thioxothiazolidin-4-one structure have also shown promise in antimicrobial applications. A study on a novel series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine showcased significant antimicrobial activity against various bacterial and fungal strains (Patel et al., 2012). This suggests the utility of these compounds in developing new antimicrobial agents.
Biological Activity Enhancement Through Hybrid Molecules
The synthesis of hybrid molecules combining the thioxothiazolidin-4-one structure with other pharmacophoric fragments has been explored to enhance biological activity. For example, hybrids incorporating imidazole and piperazine-thiosemicarbazone were found to be potent inhibitors of Mycobacterium tuberculosis, demonstrating the effectiveness of such structural combinations in tackling infectious diseases (Jallapally et al., 2014).
Synthesis and Structural Analysis
Beyond biological activities, research into the synthesis and structural analysis of (E)-5-((4-(2-methoxyphenyl)piperazin-1-yl)methylene)-2-thioxothiazolidin-4-one derivatives has provided insights into their chemical properties and potential applications. Studies involving crystal structure analysis, Hirshfeld surface analysis, and DFT calculations have contributed to a deeper understanding of these compounds' chemical behavior and reactivity (Kumara et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
(5E)-5-[[4-(2-methoxyphenyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-20-12-5-3-2-4-11(12)18-8-6-17(7-9-18)10-13-14(19)16-15(21)22-13/h2-5,10H,6-9H2,1H3,(H,16,19,21)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTHVCNHSJTLEO-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C=C3C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/C=C/3\C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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